

Application Notes and Protocols: In Vivo Imaging of APD-916

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Compound of Interest		
Compound Name:	APD-916	
Cat. No.:	B12364986	Get Quote

Note to Researchers, Scientists, and Drug Development Professionals:

Extensive research has revealed no specific publicly available information for a compound designated "APD-916." Search results consistently point to ABBV-916, an investigational monoclonal antibody developed for the treatment of early Alzheimer's disease. It is possible that "APD-916" is an internal development code, a misnomer, or a compound with limited public information.

This document, therefore, focuses on the publicly available information regarding ABBV-916, with the understanding that this may be the compound of interest. The provided protocols and data are based on the clinical trial information for ABBV-916 and general principles of in vivo imaging for similar therapeutic agents.

Core Focus: ABBV-916 for Alzheimer's Disease

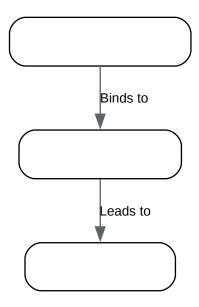
ABBV-916 is a monoclonal antibody that targets N-terminal truncated amyloid-beta (Aβ) modified with pyroglutamate at position 3 (N3pE), a form of Aβ that aggregates into amyloid plaques.[1] The primary therapeutic goal of ABBV-916 is the removal of these amyloid plaques from the brain.[2]

Mechanism of Action

The proposed mechanism of action for ABBV-916 involves its binding to pyroglutamated amyloid-beta plaques, which are a hallmark of Alzheimer's disease. This binding is thought to



facilitate the clearance of these neurotoxic plaques.



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Caption: Mechanism of Action for ABBV-916.

In Vivo Imaging Techniques for ABBV-916 Clinical Trials

Clinical trials for ABBV-916 utilize established in vivo imaging techniques to assess the drug's safety and efficacy in clearing brain amyloid plaques.

Key Imaging Modalities

- Magnetic Resonance Imaging (MRI): MRI is a non-invasive imaging technique that provides
 detailed anatomical images of the brain.[3][4] In the context of the ABBV-916 trials, MRI is
 used to monitor for any structural changes in the brain and for the detection of potential side
 effects, such as amyloid-related imaging abnormalities (ARIA).[2][5]
- Positron Emission Tomography (PET): PET is a functional imaging technique that can visualize and quantify the burden of amyloid plaques in the brain using specific radiotracers.
 [6][7][8] This is a crucial tool for evaluating the direct effect of ABBV-916 on its target.

Experimental Protocols

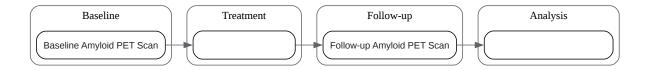


The following are generalized protocols based on the information from the ABBV-916 clinical trials.

Protocol 1: Monitoring Brain Amyloid Plaque Clearance Using PET

Objective: To quantify the change in amyloid plaque burden in the brain following treatment with ABBV-916.

Workflow:



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Caption: Workflow for PET Imaging in ABBV-916 Trials.

Methodology:

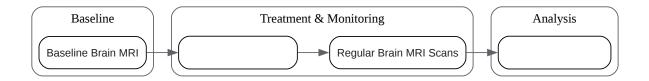
- Participant Screening: Recruit participants with early Alzheimer's disease, confirmed by baseline amyloid PET scans.[1][5]
- Baseline Imaging: Perform a baseline amyloid PET scan on each participant to quantify the initial amyloid plaque burden.
- Drug Administration: Administer ABBV-916 or a placebo intravenously once every 4 weeks for a duration of 24 weeks.[1][5]
- Follow-up Imaging: Conduct follow-up amyloid PET scans at specified intervals during and after the treatment period.
- Data Analysis: Compare the follow-up PET scans to the baseline scans to quantify the change in amyloid plague levels.



Protocol 2: Safety Monitoring Using MRI

Objective: To monitor for adverse events, particularly amyloid-related imaging abnormalities (ARIA), during treatment with ABBV-916.

Workflow:



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Caption: Workflow for MRI Safety Monitoring.

Methodology:

- Participant Screening: Enroll participants with a baseline brain MRI to rule out any preexisting conditions that might interfere with the study.[5]
- Drug Administration: Administer ABBV-916 or a placebo as per the study protocol.[5]
- Regular MRI Monitoring: Perform brain MRI scans at regular intervals throughout the treatment and follow-up periods.[5]
- Image Analysis: Radiologists will review the MRI scans for any signs of ARIA (ARIA-E, corresponding to vasogenic edema, and ARIA-H, corresponding to microhemorrhages and hemosiderin deposition).
- Safety Assessment: Correlate the findings with clinical assessments to ensure participant safety.

Quantitative Data from ABBV-916 Clinical Trials



As of the latest available information, specific quantitative efficacy data from the Phase 2 trial of ABBV-916 has not been publicly released. AbbVie announced the discontinuation of ABBV-916 development as a monotherapy due to its efficacy and safety profile being similar to already approved agents, suggesting it would not be sufficiently differentiated.[2]

Parameter	Description	Status/Finding
Trial Phase	Phase 2	Ongoing, but monotherapy development discontinued[1]
Participants	Approximately 195 individuals aged 50-90 with early Alzheimer's disease[1][5]	Recruiting status may be affected by the discontinuation decision[2]
Treatment Regimen	Intravenous (IV) doses of ABBV-916 or placebo once every 4 weeks for 24 weeks[1] [5]	Participants had the option for a 2-year open-label extension[5]
Primary Outcome Measures	Safety and tolerability, change in brain amyloid plaque levels	Efficacy and safety profile similar to existing approved treatments[2]

Disclaimer: This document is intended for informational purposes only and is based on publicly available data. For specific experimental designs and protocols, researchers should refer to the official clinical trial documentation (NCT05291234) and any subsequent publications.

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